Lipophilicity Modulation vs. Tetrahydropyran-4-ol
The introduction of methyl groups at the 3- and 5-positions of the tetrahydropyran ring significantly increases lipophilicity relative to the unsubstituted core. 3,5-Dimethyloxan-4-ol has a calculated XLogP3 value of 0.8 , which enhances membrane permeability in biological assays compared to the more hydrophilic tetrahydropyran-4-ol. This difference directly impacts compound distribution and oral bioavailability in drug development programs .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | Tetrahydropyran-4-ol (estimated XLogP3 ≈ -0.1 to 0.2) |
| Quantified Difference | Increase of 0.6–0.9 units |
| Conditions | Calculated property; XLogP3 algorithm |
Why This Matters
Higher lipophilicity improves passive membrane diffusion, a critical parameter in cell-based assays and in vivo pharmacokinetic studies, making 3,5-dimethyloxan-4-ol a preferred scaffold for central nervous system (CNS) drug discovery.
